N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide
Description
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative functionalized with a p-tolylmethanesulfonamide group at the 2-position. The core structure comprises a fused oxazepine ring system, with an 11-keto moiety contributing to its conformational rigidity.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-14-6-8-15(9-7-14)13-28(25,26)23-16-10-11-19-17(12-16)21(24)22-18-4-2-3-5-20(18)27-19/h2-12,23H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRCNBGAPITMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide typically involves multiple steps:
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Formation of the Dibenzoxazepine Core: : The initial step involves the cyclization of appropriate precursors to form the dibenzoxazepine core. This can be achieved through a condensation reaction between an ortho-aminobenzophenone and a suitable aldehyde under acidic conditions.
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Oxidation: : The dibenzoxazepine core is then oxidized to introduce the oxo group at the 11-position. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for this purpose.
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Sulfonamide Formation: : The final step involves the introduction of the methanesulfonamide group. This is typically done by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo further oxidation reactions, particularly at the oxo group, to form various oxidized derivatives.
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Reduction: : Reduction reactions can target the oxo group or the sulfonamide moiety, leading to the formation of alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent, owing to its ability to modulate key signaling pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its robust chemical structure makes it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Aromatic Rings
Halogenated Derivatives
- 1-(3-Chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide ():
Replacing the p-tolyl group with a 3-chlorophenyl substituent introduces an electron-withdrawing effect. Chlorine may enhance binding affinity to hydrophobic pockets in target proteins but could reduce solubility compared to the methyl group.
Methoxy and Dimethoxy Derivatives
Trifluoromethyl Derivatives
Positional Isomerism on the Oxazepine Core
2-yl vs. 7-yl Substitution
Modifications to the Sulfonamide/Carboxamide Linker
Acetamide vs. Sulfonamide Linkers
- 2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide ():
Replacing sulfonamide with acetamide reduces hydrogen-bonding capacity, which may lower target affinity but improve passive diffusion across membranes .
Bulkier Substituents
Pharmacological Implications
- Electron-Withdrawing Groups (Cl, CF₃): Enhance binding affinity but may reduce solubility.
- Electron-Donating Groups (CH₃, OCH₃): Improve solubility but may decrease metabolic stability.
- Positional Effects: 2-yl substitution favors interactions with shallow receptor pockets, while 7-yl derivatives may target deeper binding sites .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires strict control of reaction parameters. For dibenzoxazepine sulfonamides, typical steps include:
- Precursor Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for sulfonamide bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve regioselectivity in heterocyclic ring formation .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures purity .
- Data Table :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Prevents side reactions |
| Reaction Time | 12–24 hrs | Ensures completion |
| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the dibenzoxazepine core and sulfonamide substitution patterns .
- HPLC-MS : Validates molecular weight and detects impurities (<0.5% threshold for pharmaceutical-grade purity) .
- X-ray Crystallography : Resolves stereochemical ambiguities; critical for confirming the oxazepine ring’s boat conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for dibenzoxazepine sulfonamide derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) arise from structural variations (e.g., methyl vs. trifluoromethyl substituents) or assay conditions. Systematic approaches include:
- Structural Benchmarking : Compare activity of derivatives with controlled modifications (e.g., ’s 4-chloro analog vs. ’s trifluoromethyl variant) .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and normalize data to reference inhibitors .
- Meta-Analysis : Cross-reference PubChem bioassay data (e.g., AID 1347073) with in-house results to identify outliers .
Q. What experimental strategies validate the proposed enzyme inhibition mechanism of this compound?
- Methodological Answer :
- Kinetic Studies : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .
- Docking Simulations : Use Schrödinger Suite or AutoDock to model sulfonamide interactions with enzyme active sites (e.g., COX-2 or carbonic anhydrase) .
- Mutagenesis : Introduce point mutations (e.g., Ser530Ala in COX-2) to test binding dependency on specific residues .
Q. How can in vivo pharmacokinetic studies be designed to assess therapeutic potential?
- Methodological Answer :
- Formulation : Use PEGylated nanoparticles to enhance solubility and bioavailability .
- Dosing Regimens : Administer 10–50 mg/kg orally in rodent models; monitor plasma concentration via LC-MS/MS over 24 hrs .
- Metabolite Profiling : Identify Phase I/II metabolites using liver microsome assays and UPLC-QTOF-MS .
Data Contradiction Analysis
Q. Why do thermal stability profiles vary among structurally similar dibenzoxazepine sulfonamides?
- Analysis : Differences arise from substituent effects. For example:
- Electron-Withdrawing Groups (e.g., -CF₃ in ): Increase thermal stability via resonance stabilization (Tₘ = 220–240°C) .
- Electron-Donating Groups (e.g., -OCH₃ in ): Reduce stability due to increased ring strain (Tₘ = 180–200°C) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
